(3-Nitrophenyl)methanamine
Overview
Description
Synthesis Analysis
The synthesis pathway for a similar compound, “1-(3-methyl-2-nitrophenyl)methanamine hydrochloride”, involves the reduction of 3-methyl-2-nitroacetophenone to 1-(3-methyl-2-nitrophenyl)ethanone, followed by reductive amination with formaldehyde and ammonium chloride to yield the final product.Molecular Structure Analysis
“(3-Nitrophenyl)methanamine” has a molecular formula of C7H8N2O2 . It contains a total of 19 bonds, including 11 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 primary amine (aliphatic), and 1 nitro group (aromatic) .Physical And Chemical Properties Analysis
“(3-Nitrophenyl)methanamine” has a molecular weight of 152.153 g/mol . Other physical and chemical properties such as density, melting point, and boiling point are not available .Scientific Research Applications
Synthesis and Characterization of Chemical Compounds :
- (3-Nitrophenyl)methanamine and its derivatives are used in synthesizing various chemical compounds. For instance, 2, 3-dihydro-1H-indene-1-methanamine and its derivatives were synthesized from 4-nitro-3-phenylbutanoic acid, showing the utility of such compounds in chemical synthesis (Zhou et al., 2013).
- Another study demonstrated the synthesis of 3-Indolyl-methanamines using indoles, aldehydes, and nitrobenzenes, showcasing the versatility of these compounds in different chemical reactions (Das et al., 2013).
Applications in Nonlinear Optical (NLO) Materials :
- Schiff bases derived from 4-nitrocinnamaldehyde, including compounds like (E)-1-(4-methoxyphenyl)-N-((E)-3-(4-nitrophenyl)allylidene)methanamine, have been studied for their structural and electronic properties. These compounds show potential for development in nonlinear optical materials due to their high values of dipole moment, linear polarizability, and first hyperpolarizability (Ani et al., 2021).
Involvement in Catalytic Reactions :
- A tetrahydro-4 H-(pyrrolo[3,4- d]isoxazol-3-yl)methanamine scaffold, a diamino derivative, has been designed to stabilize parallel turn conformations in short peptide sequences. This demonstrates the compound's potential in catalytic and biochemical applications (Bucci et al., 2018).
Synthesis of Novel Luminescent Compounds :
- Research into thiophenyl-derivatized nitrobenzoic acid ligands, as sensitizers of Eu(III) and Tb(III) luminescence, explores the potential of (3-Nitrophenyl)methanamine derivatives in creating new luminescent materials. These compounds demonstrate significant quantum yields and lifetimes in luminescence, indicating their utility in optical and electronic applications (Viswanathan & Bettencourt-Dias, 2006).
Environmental and Biological Applications :
- Studies on the effects of nitrophenols, like (3-Nitrophenyl)methanamine, on methanogenic systems provide insights into their environmental impact and potential applications in waste management and bioremediation. These compounds' interactions with microbial systems are crucial for understanding their role in environmental processes (Haghighi Podeh et al., 1995).
Role in Chemical Synthesis and Drug Development :
- The compound has also been used in the improved synthesis of pharmaceuticals, as evidenced by the development of retigabine, showcasing its role in medicinal chemistry and drug development (Wang We, 2014).
Safety And Hazards
properties
IUPAC Name |
(3-nitrophenyl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c8-5-6-2-1-3-7(4-6)9(10)11/h1-4H,5,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIUYJYRQKYGNQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90995532 | |
Record name | 1-(3-Nitrophenyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90995532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Nitrophenyl)methanamine | |
CAS RN |
7409-18-9, 26177-43-5 | |
Record name | 3-Nitrobenzylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007409189 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Nitrobenzylammonium hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026177435 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(3-Nitrophenyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90995532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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